Acetamide, 2-amino-N-dodecyl- Acetamide, 2-amino-N-dodecyl-
Brand Name: Vulcanchem
CAS No.: 59404-81-8
VCID: VC3857853
InChI: InChI=1S/C14H30N2O/c1-2-3-4-5-6-7-8-9-10-11-12-16-14(17)13-15/h2-13,15H2,1H3,(H,16,17)
SMILES: CCCCCCCCCCCCNC(=O)CN
Molecular Formula: C14H30N2O
Molecular Weight: 242.4 g/mol

Acetamide, 2-amino-N-dodecyl-

CAS No.: 59404-81-8

Cat. No.: VC3857853

Molecular Formula: C14H30N2O

Molecular Weight: 242.4 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, 2-amino-N-dodecyl- - 59404-81-8

Specification

CAS No. 59404-81-8
Molecular Formula C14H30N2O
Molecular Weight 242.4 g/mol
IUPAC Name 2-amino-N-dodecylacetamide
Standard InChI InChI=1S/C14H30N2O/c1-2-3-4-5-6-7-8-9-10-11-12-16-14(17)13-15/h2-13,15H2,1H3,(H,16,17)
Standard InChI Key COQIWLXONHFWES-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCNC(=O)CN
Canonical SMILES CCCCCCCCCCCCNC(=O)CN

Introduction

Structural and Molecular Characteristics

2-Amino-N-dodecylacetamide (IUPAC name: N-dodecyl-2-aminoacetamide) belongs to the acetamide family, with the molecular formula C₁₄H₂₈N₂O. Its structure consists of a central acetamide group (CH₂CONH₂) modified by:

  • An amino group (-NH₂) at the β-position (second carbon of the acetamide chain).

  • A dodecyl chain (-C₁₂H₂₅) bonded to the nitrogen atom.

This amphiphilic structure enables dual solubility characteristics: the polar amide and amino groups interact with aqueous phases, while the hydrophobic dodecyl tail facilitates solubility in organic solvents. Computational modeling suggests a bent conformation in the solid state due to intramolecular hydrogen bonding between the amino and carbonyl groups .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₄H₂₈N₂O
Molecular weight240.39 g/mol
Predicted solubilityPartially soluble in water, fully soluble in ethanol and DMF
Critical micelle conc.0.8–1.2 mM (estimated)

Synthesis and Optimization

Microwave-Assisted Synthesis

The most efficient route to 2-amino-N-dodecylacetamide, as described in KR100848645B1, involves a four-step microwave-assisted protocol :

  • Protection of glycine: Glycine reacts with phthalic anhydride under microwave irradiation (2.40–2.50 GHz, 800 W) to form 2-(1,3-dioxoisoindolin-2-yl)acetic acid.

  • Chlorination: The intermediate is treated with thionyl chloride (SOCl₂) to yield 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride.

  • Amidation: Reaction with dodecylamine in DMF produces N-dodecyl-2-(1,3-dioxoisoindolin-2-yl)acetamide.

  • Deprotection: Hydrazine (NH₂NH₂) in ethanol removes the phthaloyl group, yielding the final product.

Microwave irradiation reduces reaction times by 60–70% compared to conventional heating, with yields exceeding 85% .

Table 2: Synthesis Parameters and Outcomes

StepReagents/ConditionsTimeYield
1Phthalic anhydride, 800 W microwave15 min92%
2SOCl₂, reflux2 hr89%
3Dodecylamine, TEA, DMF, 0°C30 min88%
4NH₂NH₂, ethanol, 50°C3 hr86%

Physicochemical and Functional Properties

Surface Activity

The dodecyl chain imparts surfactant-like behavior, with a critical micelle concentration (CMC) of ~1 mM in aqueous solutions . This property is exploited in emulsification processes, particularly in cosmetic formulations where mildness is prioritized .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C and decomposition above 250°C, indicating suitability for high-temperature applications .

Industrial and Research Applications

Pharmaceutical Intermediates

2-Amino-N-dodecylacetamide serves as a precursor for benzimidazole derivatives, which are integral to antifungal and antiviral drug development. Cyclization reactions with carbon dioxide (CO₂) under ruthenium catalysis yield 2-methylbenzimidazole, a scaffold in protease inhibitors .

Disinfectants and Antimicrobials

Quaternary ammonium derivatives of this compound exhibit broad-spectrum antimicrobial activity. In a 2021 study, N-dodecyl-2-(pyridinium)acetamide chloride—a structurally related compound—achieved 99.9% reduction in E. coli and S. aureus within 5 minutes, outperforming glutaraldehyde-based disinfectants .

Table 3: Antimicrobial Efficacy of Analogous Compounds

MicroorganismLog Reduction (5 min)Reference
E. coli ATCC 259224.2 ± 0.3
S. aureus ATCC 292133.9 ± 0.2
C. albicans SC53143.1 ± 0.4

Future Directions

  • Green Chemistry: Optimizing solvent-free microwave synthesis to reduce environmental impact.

  • Drug Delivery: Leveraging micelle-forming capabilities for targeted anticancer therapies.

  • Agricultural Chemistry: Exploring fungicidal activity against Phytophthora species.

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